molecular formula C7H4F5NOS B1422868 4-(Pentafluorosulfanyl)phenyl isocyanate CAS No. 159689-43-7

4-(Pentafluorosulfanyl)phenyl isocyanate

Cat. No.: B1422868
CAS No.: 159689-43-7
M. Wt: 245.17 g/mol
InChI Key: ZQIFUGCBLHVOBX-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)phenyl isocyanate is an organic compound characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to a phenyl ring, which is further connected to an isocyanate group (-NCO). This compound is known for its unique physicochemical properties, including high chemical stability, resistance to hydrolysis, and significant electron-withdrawing effects due to the multiple fluorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluorosulfanyl)phenyl isocyanate typically involves the introduction of the pentafluorosulfanyl group onto a phenyl ring, followed by the addition of an isocyanate group. One common method involves the use of commercially available synthons substituted with the -SF5 group. The reaction conditions often include the use of coupling reagents such as HOBt and EDCI.HCl for amide coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar synthetic routes as described above, with optimization for yield and purity to meet industrial standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfanyl)phenyl isocyanate involves its high electronegativity and strong electron-withdrawing effects, which influence the reactivity and stability of the compound. The pentafluorosulfanyl group exerts a profound dipole moment, affecting the stereochemistry and reactivity of the compound in various chemical reactions .

Properties

IUPAC Name

pentafluoro-(4-isocyanatophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)7-3-1-6(2-4-7)13-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFUGCBLHVOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159689-43-7
Record name 4-(pentafluorosulfanyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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